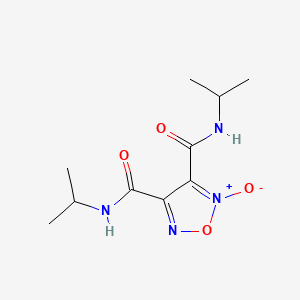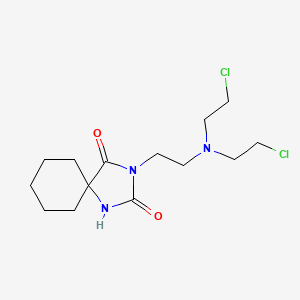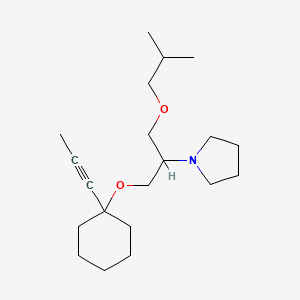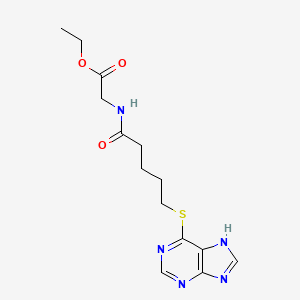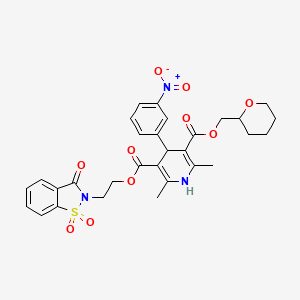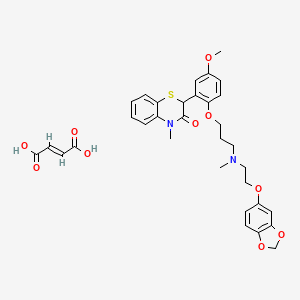![molecular formula C25H22N6 B1662814 4-(6-(4-(Pipérazin-1-yl)phényl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoléine CAS No. 1062368-24-4](/img/structure/B1662814.png)
4-(6-(4-(Pipérazin-1-yl)phényl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoléine
Vue d'ensemble
Description
LDN-193189 est un inhibiteur puissant et sélectif des récepteurs de type I de la protéine morphogénétique osseuse (BMP), ciblant spécifiquement l'activin-like kinase 2 (ALK2) et l'activin-like kinase 3 (ALK3). Il a été largement utilisé dans la recherche scientifique pour étudier les voies de signalisation BMP et leurs rôles dans divers processus biologiques .
Applications De Recherche Scientifique
LDN-193189 has a wide range of scientific research applications, including:
Chemistry: Used to study BMP signaling pathways and their roles in various chemical processes.
Biology: Employed in research on cell differentiation, particularly in stem cell biology and developmental biology.
Medicine: Investigated for its potential therapeutic applications in conditions such as fibrodysplasia ossificans progressiva and other BMP-related disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMP signaling pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction
LDN-193189 est synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction incluent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des contrôles spécifiques de température et de pH pour garantir le rendement souhaité du produit .
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle de LDN-193189 ne soient pas largement publiées, le composé est généralement produit dans des laboratoires de recherche et des installations spécialisées de fabrication chimique. Le processus de production implique des mesures strictes de contrôle qualité pour garantir la pureté et la cohérence élevées du produit final .
Analyse Des Réactions Chimiques
Types de réactions
LDN-193189 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le noyau pyrazolo[1,5-a]pyrimidine ou la partie quinoléine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour atteindre les transformations chimiques souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui modifient les propriétés du composé .
Applications de la recherche scientifique
LDN-193189 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les voies de signalisation BMP et leurs rôles dans divers processus chimiques.
Biologie : Employé dans la recherche sur la différenciation cellulaire, en particulier en biologie des cellules souches et en biologie du développement.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans des affections telles que la fibrodysplasie ossifiante progressive et d'autres troubles liés aux BMP.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de signalisation BMP
Mécanisme d'action
LDN-193189 exerce ses effets en inhibant sélectivement les récepteurs de type I de BMP, spécifiquement ALK2 et ALK3. Le composé se lie à ces récepteurs et empêche la phosphorylation des cibles en aval telles que Smad1, Smad5 et Smad8. Cette inhibition perturbe les voies de signalisation BMP, conduisant à des réponses cellulaires et des effets biologiques modifiés .
Mécanisme D'action
LDN-193189 exerts its effects by selectively inhibiting BMP type I receptors, specifically ALK2 and ALK3. The compound binds to these receptors and prevents the phosphorylation of downstream targets such as Smad1, Smad5, and Smad8. This inhibition disrupts BMP signaling pathways, leading to altered cellular responses and biological effects .
Comparaison Avec Des Composés Similaires
LDN-193189 est souvent comparé à d'autres inhibiteurs de BMP, tels que la dorsomorphine et ses dérivés. Alors que la dorsomorphine inhibe également la signalisation BMP, LDN-193189 est plus sélectif et plus puissant, avec une spécificité plus élevée pour ALK2 et ALK3. D'autres composés similaires comprennent :
Dorsomorphine : Un inhibiteur de BMP moins sélectif avec une activité plus large.
DMH1 : Un autre inhibiteur sélectif de BMP avec une spécificité et une puissance différentes.
LDN-212854 : Un dérivé de LDN-193189 avec des propriétés inhibitrices similaires mais des profils pharmacocinétiques différents.
La sélectivité et la puissance uniques de LDN-193189 en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVNWNANFFLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147553 | |
| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-24-4 | |
| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LDN-193189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LDN-193189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


